molecular formula C20H23BrN2O3S B2392111 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide CAS No. 1171429-13-2

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2392111
CAS No.: 1171429-13-2
M. Wt: 451.38
InChI Key: NTTZNFKNZKBORA-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide is a synthetic small molecule belonging to the benzenesulfonyl piperidine carboxamide class. These compounds are of significant interest in medicinal chemistry and pharmacological research due to their structural features, which include a sulfonamide group and a piperidine ring, common scaffolds in drug discovery. While specific biological data for this compound is not available in the public domain, its core structure is closely related to compounds investigated for various therapeutic targets. Research on analogous benzenesulfonyl piperidine derivatives has shown their potential as inhibitors of metalloproteinases, such as ADAMTS enzymes, which are implicated in cardiovascular diseases and osteoarthritis . Furthermore, piperidine-4-carboxamide derivatives have demonstrated potent analgesic (pain-relieving) activity in preclinical models, with some compounds outperforming standard treatments, and have also shown effects on locomotor activity, suggesting potential interactions with the central nervous system . Other studies on piperidine derivatives highlight their activity as acetylcholinesterase inhibitors , which is a key target for cognitive disorders, indicating the versatility of this chemical scaffold in neuropharmacology research . The presence of the 4-bromophenyl moiety in this specific analog may enhance its binding affinity to certain biological targets and makes it a valuable intermediate for further chemical exploration, such as in Suzuki-Miyaura cross-coupling reactions, to create a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-17-8-6-16(7-9-17)10-11-20(19(22)24)12-14-23(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZNFKNZKBORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide, also known as 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzenesulfonyl group and a 4-bromophenyl ethyl side chain. Its molecular formula is C20H23BrN2O3SC_{20}H_{23}BrN_{2}O_{3}S, with a molecular weight of approximately 436.37 g/mol. The structural complexity contributes to its diverse biological interactions.

Biological Activity

1. Pharmacological Potential

Research indicates that 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide exhibits significant biological activity, particularly in the following areas:

  • Neurological Disorders : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially providing therapeutic effects in conditions such as depression and anxiety.
  • Cancer Research : The compound has shown promise in anti-tumor studies, indicating possible applications in oncology as an anti-cancer agent. It may act on specific signaling pathways involved in tumor growth and proliferation.

2. Mechanism of Action

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets within cells. The sulfonamide group may enhance binding to various enzymes or receptors, facilitating its pharmacological effects. Studies have indicated selective interactions with neurotransmitter receptors, which are crucial for its potential therapeutic applications.

Synthesis

The synthesis of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide typically involves several steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.
  • Substitution Reactions : The introduction of the benzenesulfonyl and bromophenyl groups is achieved through nucleophilic substitution reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

These methods highlight the synthetic accessibility of the compound for further research and development.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide:

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinities with neurotransmitter receptors, indicating selectivity that could be beneficial for drug development targeting neurological disorders .

Comparative Analysis

To better understand the unique properties of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidineBenzenesulfonyl and carbonitrile groupsPotential neurological and anti-cancer activity
4-(Bromophenethyl)-1-(phenylsulfonyl)piperidineSimilar sulfonamide structureDifferent substituents affecting activity
1-(Methylsulfonyl)-4-(bromophenyl)piperidineMethylsulfonyl instead of benzenesulfonylMay exhibit different pharmacodynamics

This table illustrates how modifications in structure can influence biological activity, emphasizing the importance of further research into this compound's pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound C₂₀H₂₂BrN₂O₃S* Benzenesulfonyl, 2-(4-bromophenyl)ethyl, carboxamide ~497.43† Reference compound for comparison
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide C₂₁H₂₅N₂O₃S 4-Methylbenzenesulfonyl, 2-phenylethyl, carboxamide 409.5‡ Methyl group on sulfonyl; lacks bromine on phenethyl substituent
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ 4-Bromobenzyl, carboxylic acid, hydrochloride 342.64 Carboxylic acid instead of carboxamide; benzyl vs. ethyl linkage
1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide C₁₇H₂₄BrN₃O₂ 4-Bromobenzylaminoethyl, hydroxamic acid 382.3 Aminoethyl linker; hydroxamic acid replaces carboxamide

*Calculated based on structural analysis.
†Estimated using atomic masses (Br ≈ 79.9, S ≈ 32.07).
‡Molecular weight inferred from structural formula.

Functional Group Variations

  • Sulfonyl Groups :

    • The target compound’s benzenesulfonyl group contrasts with the 4-methylbenzenesulfonyl group in ’s analog. The methyl substitution may enhance lipophilicity but reduce electrophilicity compared to the unsubstituted benzene ring.
    • In , the absence of a sulfonyl group highlights the role of this moiety in modulating solubility and steric bulk.
  • Carboxamide vs. Carboxylic Acid :

    • The carboxamide group in the target compound and ’s analog likely enhances metabolic stability compared to the carboxylic acid in ’s compound, which may exhibit higher solubility in aqueous media due to ionization .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride
Molecular Weight ~497.43 409.5 342.64
LogP (Predicted)* ~4.2† ~3.8 ~1.5 (ionized form)
Water Solubility Low (amide, bromine) Moderate (methyl group) High (carboxylic acid, hydrochloride)
Key Functional Groups Sulfonyl, carboxamide, Br Sulfonyl, carboxamide, methyl Carboxylic acid, Br, hydrochloride

*Predicted using fragment-based methods. †Higher lipophilicity due to bromine.

Q & A

Q. What are the key synthetic strategies for preparing 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide?

The synthesis involves a multi-step approach:

  • Sulfonylation : Reacting a piperidine precursor with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Alkylation : Introducing the 2-(4-bromophenyl)ethyl group via nucleophilic substitution or coupling reactions (e.g., using brominated aryl halides and palladium catalysts).
  • Carboxamide Formation : Converting a carboxylic acid intermediate to the carboxamide using coupling agents like EDCl/HOBt or via reaction with ammonia derivatives. Optimal solvents include dichloromethane or acetonitrile, with yields dependent on reaction time and temperature control (e.g., 60–80°C for alkylation steps) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and piperidine ring conformation. For example, the benzenesulfonyl group shows distinct aromatic proton signals at δ 7.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical values within 5 ppm error) .
  • HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N2_2) prevent oxidation .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps enhance regioselectivity. Catalyst loading (1–5 mol%) and ligand choice (e.g., Xantphos) significantly impact efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during sulfonylation .

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